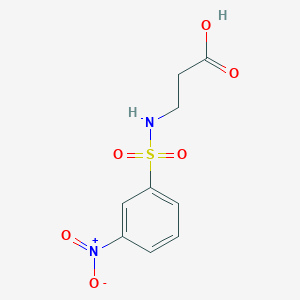

3-(3-Nitrophenylsulfonamido)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Nitrophenylsulfonamido)propanoic acid is an organic compound with the molecular formula C9H10N2O6S. It is characterized by the presence of a nitrophenyl group attached to a sulfonamido moiety, which is further connected to a propanoic acid chain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid typically involves the reaction of 3-nitrobenzenesulfonyl chloride with β-alanine. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

化学反応の分析

Types of Reactions

3-(3-Nitrophenylsulfonamido)propanoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 3-(3-Aminophenylsulfonamido)propanoic acid.

Substitution: Various substituted sulfonamides.

Hydrolysis: 3-Nitrobenzenesulfonic acid and β-alanine.

科学的研究の応用

3-(3-Nitrophenylsulfonamido)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamido group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

The mechanism of action of 3-(3-Nitrophenylsulfonamido)propanoic acid involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonamido group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site .

類似化合物との比較

Similar Compounds

3-(4-Nitrophenylsulfonamido)propanoic acid: Similar structure but with the nitro group in the para position.

3-(2-Nitrophenylsulfonamido)propanoic acid: Similar structure but with the nitro group in the ortho position.

3-(3-Aminophenylsulfonamido)propanoic acid: The reduced form of 3-(3-Nitrophenylsulfonamido)propanoic acid.

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positioning can affect the compound’s ability to participate in specific chemical reactions and its potential biological activity .

生物活性

3-(3-Nitrophenylsulfonamido)propanoic acid, with the CAS number 953907-19-2, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a propanoic acid backbone, with a nitrophenyl substituent. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound can be attributed to its ability to interact with enzymes and proteins through several mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This is particularly relevant in the context of proteases and other enzymes involved in metabolic pathways .

- Reduction Reactions : The nitro group can be reduced to form reactive intermediates that may further interact with cellular components, potentially leading to cytotoxic effects or modulation of signaling pathways.

- Hydrolysis : The compound can undergo hydrolysis under acidic or basic conditions, resulting in the formation of sulfonic acids and amines which may possess distinct biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial strains. Its mechanism involves inhibiting bacterial enzymes essential for cell wall synthesis and metabolic processes. Specific studies have shown that derivatives of this compound can enhance the efficacy of existing antibiotics by acting as β-lactamase inhibitors, thus overcoming resistance mechanisms in bacteria .

Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation, such as cyclooxygenases (COX). This suggests its use in treating inflammatory diseases.

Enzyme Inhibition Studies

Several studies have focused on the inhibitory effects of this compound on various enzymes:

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| NTCP (Sodium Taurocholate Cotransporting Polypeptide) | 156.2 | Competitive inhibition at the active site |

| ASBT (Apical Sodium-Bile Acid Transporter) | 10.8 | Non-competitive inhibition |

| MAO (Monoamine Oxidase) | Not specified | Inhibition leading to increased monoamines |

These findings highlight the compound's potential as a therapeutic agent in conditions where these enzymes play critical roles, such as liver diseases and neurodegenerative disorders .

Case Studies

- Hepatitis C Virus Inhibition : A study demonstrated that derivatives of this compound could inhibit NS3 protease activity in Hepatitis C virus, showing promise as antiviral agents .

- Neuropharmacological Effects : In animal models, the compound exhibited dose-dependent effects on neurotransmitter levels, suggesting its potential utility in treating mood disorders by modulating neurotransmitter systems.

特性

IUPAC Name |

3-[(3-nitrophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c12-9(13)4-5-10-18(16,17)8-3-1-2-7(6-8)11(14)15/h1-3,6,10H,4-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGJFIPBEYNNCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588458 |

Source

|

| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953907-19-2 |

Source

|

| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。